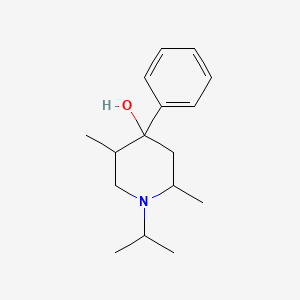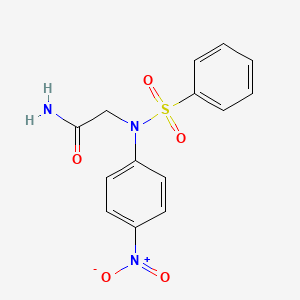
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is widely used in scientific research. It has been studied for its potential therapeutic effects in various diseases, including hypertension, diabetes, and cancer.
Mecanismo De Acción
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure, insulin sensitivity, and cell growth. By binding to this receptor, this compound can modulate sympathetic and parasympathetic nerve activity, improve insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has several advantages for lab experiments, including its selectivity for the imidazoline receptor, its well-established synthesis method, and its potential therapeutic effects in various diseases. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, including its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Métodos De Síntesis
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylquinazoline with 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, followed by reduction and subsequent reaction with guanidine hydrochloride. The final product is obtained by treating the intermediate with hydroiodic acid.
Aplicaciones Científicas De Investigación
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.HI/c1-7-9-6-8(18-3)4-5-10(9)16-12(15-7)17-11(13)14-2;/h4-6H,1-3H3,(H3,13,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYAWLLGOIRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NC)N)OC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B5163187.png)






![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)

![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)
